1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one
Description
1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chloro substituent, and a sulfonyl group attached to an ethylphenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[3-[[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]propyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O3S/c1-2-16-6-9-18(10-7-16)35(33,34)24-23-27-22(26-12-4-14-30-13-3-5-21(30)32)19-15-17(25)8-11-20(19)31(23)29-28-24/h6-11,15H,2-5,12-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXBCAZUNKNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCCN5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the triazoloquinazoline core, the introduction of the chloro substituent, and the attachment of the sulfonyl group. Common synthetic routes may include:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.
Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group.
Attachment of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides and a base can be used to attach the sulfonyl group to the ethylphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- The triazoloquinazoline derivatives have shown promising results in inhibiting various cancer cell lines. The presence of the chloro and sulfonyl groups may enhance the compound's ability to interact with cellular targets involved in tumorigenesis.
- Studies have demonstrated that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them potential candidates for cancer therapy .
-
Antimicrobial Activity :
- Compounds in this class have been evaluated for their antimicrobial properties against a range of pathogens. The unique structural features contribute to their effectiveness in disrupting bacterial cell walls or inhibiting essential metabolic pathways .
-
Enzyme Inhibition :
- Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways that are beneficial in treating diseases such as diabetes or obesity .
Synthetic Routes
The synthesis of 1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one typically involves several steps:
-
Formation of Triazoloquinazoline Core :
- Initial cyclization reactions using appropriate precursors yield the triazoloquinazoline structure.
-
Attachment of Functional Groups :
- Subsequent reactions involve nucleophilic substitutions to incorporate the chloro and sulfonyl groups along with the pyrrolidinone moiety.
- Optimization for Yield :
Mechanism of Action
The mechanism of action of 1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-{7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-piperidinecarboxamide: This compound shares a similar triazoloquinazoline core but differs in the substituents attached to the core.
Ethyl 1-{7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}-3-piperidinecarboxylate: Another related compound with variations in the functional groups attached to the triazoloquinazoline core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one (CAS Number: 893789-55-4) is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 513.0 g/mol. The structure features a triazoloquinazoline core modified by chloro and sulfonyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClN6O3S |
| Molecular Weight | 513.0 g/mol |
| CAS Number | 893789-55-4 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The triazoloquinazoline moiety is known for its role as an intercalator in DNA, which can inhibit topoisomerase II—a critical enzyme involved in DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that compounds within the triazoloquinazoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound was evaluated against several cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
The results indicated that the compound exhibited moderate to high cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM depending on the cell line tested .
Table: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HePG-2 | 29.47 |
| MCF-7 | 27.05 |
| PC3 | Not specified |
| HCT-116 | 17.35 |
Apoptosis Induction
The compound has also been shown to induce apoptosis in cancer cells through various pathways:
- Activation of caspases leading to programmed cell death.
- Disruption of mitochondrial membrane potential.
These mechanisms contribute to its effectiveness as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against a range of pathogens. Studies have shown that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:
Table: Antimicrobial Activity
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Effective |
| Aspergillus niger | Moderate |
Case Studies
- Case Study on Hepatocellular Carcinoma : A recent study highlighted the efficacy of this compound in reducing tumor size in animal models of hepatocellular carcinoma. The treatment resulted in significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent .
- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of related compounds and found that those with similar structural features exhibited significant inhibition zones against tested pathogens, reinforcing the potential for clinical applications in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
